BenchChemオンラインストアへようこそ!

5-(4-Dimethylamino-benzylidene)-1-(4-ethoxy-phenyl)-pyrimidine-2,4,6-trione

Alkaline phosphatase inhibition Enzyme inhibitor screening Barbiturate SAR

Procure 5-(4-Dimethylamino-benzylidene)-1-(4-ethoxy-phenyl)-pyrimidine-2,4,6-trione to access a uniquely functionalized barbiturate scaffold unavailable from simpler N1-H or N1,N3-diphenyl analogs. The N1-(4-ethoxyphenyl) group eliminates the N1-H hydrogen-bond donor, enabling its use as a specificity control to confirm that biological activity is N1-H-mediated. With an estimated clogP of ~2.5, this compound fills a critical lipophilicity gap, aiding solubility and protein-binding calibrations. The ethoxy oxygen provides a chemically orthogonal handle for O-dealkylation or electrophilic derivatization, making this an essential intermediate for focused library synthesis. Direct head-to-head testing against the N1-unsubstituted parent (IC₅₀ 0.29 µM vs. CIAP) will define N1-aryl substituent effects on alkaline phosphatase potency and isoform selectivity.

Molecular Formula C21H21N3O4
Molecular Weight 379.416
CAS No. 312591-99-4
Cat. No. B2981575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Dimethylamino-benzylidene)-1-(4-ethoxy-phenyl)-pyrimidine-2,4,6-trione
CAS312591-99-4
Molecular FormulaC21H21N3O4
Molecular Weight379.416
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)C(=O)NC2=O
InChIInChI=1S/C21H21N3O4/c1-4-28-17-11-9-16(10-12-17)24-20(26)18(19(25)22-21(24)27)13-14-5-7-15(8-6-14)23(2)3/h5-13H,4H2,1-3H3,(H,22,25,27)/b18-13-
InChIKeyPOKHSPWXFTXFRM-AQTBWJFISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Dimethylamino-benzylidene)-1-(4-ethoxy-phenyl)-pyrimidine-2,4,6-trione (CAS 312591-99-4): Baseline Identity and Structural Classification for Research Procurement


5-(4-Dimethylamino-benzylidene)-1-(4-ethoxy-phenyl)-pyrimidine-2,4,6-trione (CAS 312591-99-4) is a synthetically derived barbituric acid analog belonging to the 5-benzylidene pyrimidine-2,4,6-trione chemotype [1]. Its molecular formula is C₂₁H₂₁N₃O₄ (molecular weight 379.42 g/mol), incorporating a 4-(dimethylamino)benzylidene moiety at C5 and a 4-ethoxyphenyl group at N1—a substitution pattern that distinguishes it from the simpler, more commonly studied 5-benzylidene barbituric acid congeners [2]. This compound is offered commercially as a research-grade small molecule, typically at ≥95% purity, for exploratory medicinal chemistry and biochemical pharmacology applications .

Why Generic Substitution Fails for 5-(4-Dimethylamino-benzylidene)-1-(4-ethoxy-phenyl)-pyrimidine-2,4,6-trione: Structural Determinants That Preclude In-Class Interchangeability


Within the 5-benzylidene pyrimidine-2,4,6-trione chemotype, activity and selectivity are exquisitely sensitive to substituent identity, position, and electronic character. The N1-(4-ethoxyphenyl) group present in the target compound is absent from the most extensively characterized analog—5-(4-(dimethylamino)benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione (compound 3f, IC₅₀ = 0.29 µM vs. calf-intestinal alkaline phosphatase, CIAP) [1]. In a parallel congeneric series, replacement of the N1-H with N1-aryl substituents alters both the steric contour and the hydrogen-bond donor/acceptor capacity of the pyrimidine-trione ring, which computational docking studies have shown to directly affect interaction patterns within the CIAP active-site pocket [2]. Consequently, procurement of a des-ethoxyphenyl or N1,N3-dimethyl analog cannot recapitulate the target profile of the N1-(4-ethoxyphenyl)-substituted compound; substitution decisions must be guided by direct, compound-specific evidence rather than class-based extrapolation.

Quantitative Evidence Guide for 5-(4-Dimethylamino-benzylidene)-1-(4-ethoxy-phenyl)-pyrimidine-2,4,6-trione: Differentiating Data vs. Closest Analogs


Alkaline Phosphatase Inhibitory Potency: Class-Level Inference from the Des-Ethoxyphenyl Analog

No direct CIAP inhibition data exist for the target compound. However, its closest published analog, 5-(4-(dimethylamino)benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione (3f), exhibits an IC₅₀ of 0.29 ± 0.02 µM against calf-intestinal alkaline phosphatase, representing the most potent inhibitor within a 10-compound congeneric series (3a–j) where IC₅₀ values range from inactive (NA) to 11.3 µM [1]. The 4-dimethylamino substituent on the benzylidene ring was identified as a key pharmacophoric element through SAR analysis; the N1-(4-ethoxyphenyl) modification in the target compound is predicted to modulate potency and isoform selectivity, though experimental confirmation is pending. The standard inhibitor KH₂PO₄ yields an IC₅₀ of 2.80 ± 0.065 µM in the same assay platform, providing a baseline for inter-laboratory comparison [2].

Alkaline phosphatase inhibition Enzyme inhibitor screening Barbiturate SAR

Lipophilicity-Driven Differentiation: Predicted LogP Shift vs. N1-Unsubstituted and N1,N3-Dimethyl Congeners

The introduction of the N1-(4-ethoxyphenyl) group is predicted to increase the octanol-water partition coefficient (clogP) by approximately 1.4–1.8 log units relative to the N1-unsubstituted parent (3f, clogP ~1.0), based on fragment-based calculations employing the Crippen method [1]. This shift moves the target compound from a hydrophilic space into a moderately lipophilic regime (estimated clogP ~2.5–2.8), which affects membrane permeability, protein binding, and assay compatibility. By comparison, the N1,N3-dimethyl analog (MFCD00068722, clogP ~1.3) and the N1,N3-diphenyl analog (Sigma-Aldrich AldrichCPR, clogP ~3.5) bracket the target compound within the lipophilicity spectrum of accessible procurement alternatives .

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight and Topological Polar Surface Area: Differentiating Pharmacokinetic Parameter Space from Dimethyl and Diphenyl Analogs

The target compound (MW = 379.42 g/mol, TPSA = 75.76 Ų) occupies an intermediate physicochemical space between the simpler N1,N3-dimethyl analog (MW ~301 g/mol, TPSA ~70 Ų) and the bulkier N1,N3-diphenyl analog (MW ~453 g/mol, TPSA ~82 Ų) [1]. This molecular weight increment (+78 Da over the dimethyl analog) is attributable solely to the N1-(4-ethoxyphenyl) substituent and is predicted to reduce passive membrane permeability relative to the dimethyl congener while maintaining compliance with Lipinski's Rule of Five. The TPSA value (75.76 Ų) falls below the 140 Ų threshold associated with poor oral absorption, suggesting that the target compound retains favorable permeability characteristics despite the increased molecular weight [2].

Drug-likeness ADME prediction Procurement specification

Absence of Direct Comparative Biological Data: An Explicit Evidence Gap Statement

A systematic search of PubMed, ChEMBL, BindingDB, and PubChem BioAssay databases (conducted April 2026) returned no direct in vitro or in vivo bioactivity data for 5-(4-dimethylamino-benzylidene)-1-(4-ethoxy-phenyl)-pyrimidine-2,4,6-trione (CAS 312591-99-4) [1][2][3]. The only published inhibitory data for a structurally proximal chemotype pertain to the N1-unsubstituted analog (3f) in the CIAP assay (IC₅₀ = 0.29 µM) [4]. The N1-(4-ethoxyphenyl) derivative has not been evaluated in the same or any other enzymatic, cellular, or in vivo system in the peer-reviewed literature. This evidence gap means that any claims regarding the target compound's biological potency, selectivity, or therapeutic applicability relative to in-class alternatives cannot be substantiated by primary data at this time.

Evidence gap Research compound characterization Procurement risk assessment

Best-Use Application Scenarios for 5-(4-Dimethylamino-benzylidene)-1-(4-ethoxy-phenyl)-pyrimidine-2,4,6-trione Based on Current Evidence


SAR Probe for N1-Aryl Substitution Effects in Alkaline Phosphatase Inhibitor Optimization

The target compound is most appropriately deployed as a structural probe to interrogate the impact of N1-aryl substitution on alkaline phosphatase inhibition within the 5-(4-dimethylamino)benzylidene barbiturate scaffold. The established IC₅₀ of 0.29 µM for the N1-unsubstituted parent (3f) against CIAP provides a quantitative baseline [1]; head-to-head testing of the target compound under identical assay conditions would directly reveal whether the 4-ethoxyphenyl group enhances or diminishes potency, and whether it alters isoform selectivity (e.g., intestinal vs. tissue-nonspecific alkaline phosphatase). Molecular docking studies of compound 3f indicate critical interactions with CIAP active-site residues that may be modulated by the larger N1 substituent [2].

Physicochemical Comparator for Lipophilicity-Dependent Assay Optimization

With an estimated clogP of ~2.5, the target compound fills a specific lipophilicity gap between the more hydrophilic N1-H parent (clogP ~1.0) and the more lipophilic N1,N3-diphenyl analog (clogP ~3.5) [3]. This makes it a useful calibration tool for evaluating how incremental lipophilicity changes affect non-specific protein binding, aqueous solubility limits, and DMSO stock solution stability in biochemical assay workflows. Laboratories developing screening cascades for barbiturate-derived inhibitors can use this compound to define optimal solvent and detergent conditions for compounds in the clogP 2–3 range.

Negative Control or Counter-Screen Compound for N1-H-Specific Activity Validation

Because the N1-(4-ethoxyphenyl) group eliminates the N1-hydrogen bond donor present in the parent scaffold, the target compound can serve as a specificity control to confirm that biological activity observed with N1-unsubstituted barbiturate analogs is dependent on N1-H-mediated interactions. If the target compound shows attenuated or absent activity relative to the N1-H parent in a given assay, this provides evidence that the N1 position is a pharmacophoric hydrogen-bond donor site—information critical for prioritizing synthetic efforts in medicinal chemistry campaigns [4].

Synthetic Intermediate or Scaffold for Late-Stage Diversification

The 4-ethoxyphenyl group at N1 introduces a chemically orthogonal handle (the ethoxy oxygen) for potential further derivatization via O-dealkylation or electrophilic aromatic substitution, which is absent in N1-methyl or N1-phenyl analogs. This feature positions the compound as a versatile intermediate for generating focused libraries of N1-modified 5-benzylidene barbituric acid derivatives, particularly for laboratories exploring N1-substituent effects on enzyme inhibition, photophysical properties (aggregation-induced emission), or metal-chelating capacity [5].

Quote Request

Request a Quote for 5-(4-Dimethylamino-benzylidene)-1-(4-ethoxy-phenyl)-pyrimidine-2,4,6-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.